![molecular formula C24H20N4OS B2880617 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 850179-71-4](/img/structure/B2880617.png)
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound was first synthesized in 2012 by a group of researchers at the University of Karachi, Pakistan. Since then, several studies have been conducted to explore the synthesis method, mechanism of action, and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has shown potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-quinazolinone hybrid structure of the compound may offer protection to neuronal cells by reducing cell death and preserving neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant in the context of human microglia cells. By inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), it can potentially reduce inflammation in the nervous system, which is beneficial for conditions like multiple sclerosis and Alzheimer’s disease .
Anticancer Activity
Fused triazole derivatives, such as the one , have been evaluated for their anticancer activity . They target specific proteins involved in cancer cell proliferation and spread, such as the epidermal growth factor receptor (EGFR). This compound could be developed as a potent anticancer agent, especially against cancers where EGFR overexpression is a concern .
EGFR Inhibition
The compound’s ability to inhibit EGFR is particularly noteworthy. EGFR plays a crucial role in cell survival, growth, differentiation, and tumor formation. By inhibiting this receptor, the compound could serve as a targeted therapy for various cancers, including breast, ovarian, head, neck, and colon cancers .
Synthesis of Novel Scaffolds
The structural complexity of this compound makes it a valuable scaffold for the synthesis of novel pharmaceutical agents. Its triazole-quinazolinone core can be modified to create new compounds with diverse pharmacological activities .
Pharmacophore Development
Lastly, the compound serves as an excellent pharmacophore model for drug development. Its unique structure can be used to design new drugs with improved selectivity, safety, and efficacy. The pharmacophore combination strategies derived from this compound can lead to the discovery of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to significant changes in the function of these proteins, resulting in neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites effectively .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
IUPAC Name |
4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)16-30-24-26-25-23-27(15-18-7-3-2-4-8-18)22(29)20-9-5-6-10-21(20)28(23)24/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPDRMHJNDKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

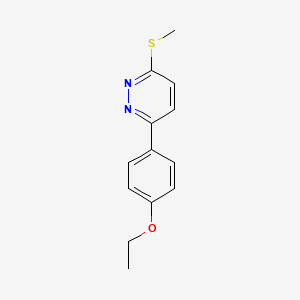
![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)
![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)
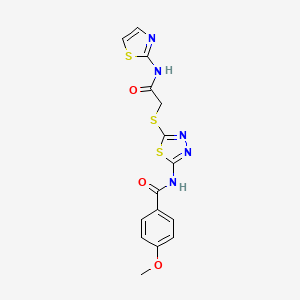
![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)
![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)
![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)
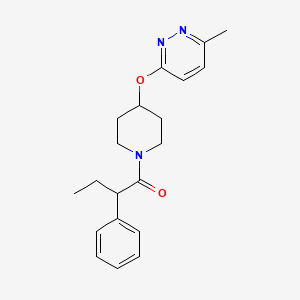
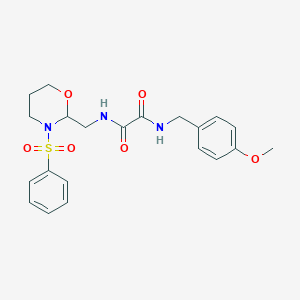
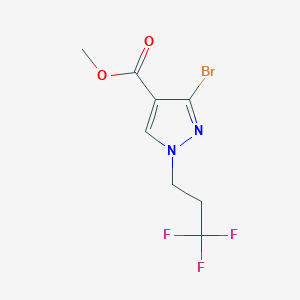
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)